

# Application of Anti-gp130 Antibodies in Research: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: LP-130

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## Introduction

Glycoprotein 130 (gp130), also known as CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1). The engagement of these cytokines with their specific alpha-receptors leads to the formation of a high-affinity complex that recruits and dimerizes gp130, initiating downstream signaling cascades crucial for a myriad of cellular processes. Dysregulation of gp130 signaling is implicated in the pathogenesis of numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and various cancers.[1][2]

Anti-gp130 antibodies are invaluable tools for investigating the physiological and pathological roles of the IL-6 cytokine family. These antibodies can be designed to either block or activate gp130 signaling, providing researchers with the means to dissect specific pathways and evaluate the therapeutic potential of targeting this central signaling hub. This document provides detailed application notes and protocols for the use of anti-gp130 antibodies in various research contexts.

## Key Applications of Anti-gp130 Antibodies

Anti-gp130 antibodies are utilized in a wide range of research applications to:

- **Investigate gp130 Signaling Pathways:** By selectively blocking gp130, researchers can elucidate the downstream effects on pathways such as JAK/STAT, Ras-MAPK, and PI3K/Akt. [\[3\]](#)[\[4\]](#)
- **Study Autoimmune and Inflammatory Diseases:** Given the pro-inflammatory role of many IL-6 family cytokines, anti-gp130 antibodies are used in models of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions to study disease mechanisms and test therapeutic strategies.[\[5\]](#)[\[6\]](#)
- **Cancer Research:** Aberrant gp130 signaling is a hallmark of many cancers, promoting tumor growth, survival, and metastasis. Anti-gp130 antibodies are employed to probe the role of this pathway in cancer biology and to evaluate its potential as a therapeutic target.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Characterize Cytokine Function:** These antibodies help to dissect the specific contributions of individual IL-6 family cytokines in complex biological systems.
- **Drug Development and Screening:** Anti-gp130 antibodies serve as benchmark molecules in the development and validation of novel small molecule inhibitors or other biologics targeting the gp130 pathway.

## Quantitative Data Summary

The following tables summarize key quantitative data for commercially available and research-grade anti-gp130 antibodies. This information is crucial for experimental design and data interpretation.

Table 1: Binding Affinities of Selected Anti-gp130 Antibodies

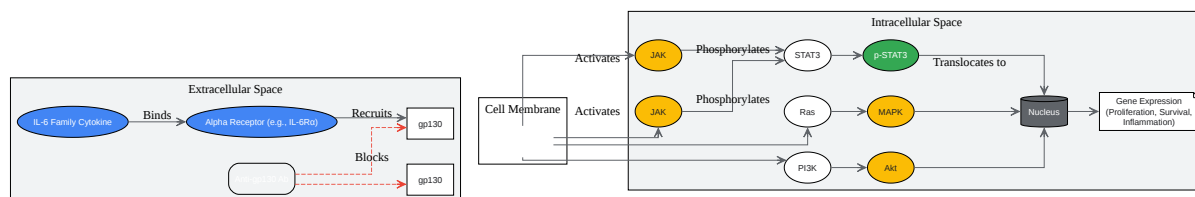
Antibody Name	Target Species	Binding Affinity (KD)	Method	Reference
M10	Human	$2.62 \times 10^{-10}$ M	Biacore	[6][11]
C14mab	Human (IL-6/IL-6R $\alpha$ complex)	$2.86 \times 10^{-10}$ M	Bio-Layer Interferometry	[12]
HZ0412a (anti-IL-6R)	Human IL-6R	14.5 nM	Microscale Thermophoresis	[13]

Table 2: Effective Concentrations and IC50 Values in Functional Assays

Antibody/Inhibitor	Assay Type	Cell Line	Target Cytokine	IC50 / Effective Concentration	Reference
GP11-Fc (nanobody)	Cell Proliferation	Ba/F3-gp130	IL-6 (trans)	~0.1 nM	<a href="#">[1]</a>
GP11-Fc (nanobody)	Cell Proliferation	Ba/F3-gp130	IL-11	~0.01 nM	<a href="#">[1]</a>
GP11-Fc (nanobody)	Cell Proliferation	Ba/F3-gp130	OSM	~0.1 nM	<a href="#">[1]</a>
HZ0412a (anti-IL-6R)	STAT3 Phosphorylation	DLD-1	IL-6	6.56 ng/mL	<a href="#">[13]</a>
MAB628	Neutralization (OSM-induced proliferation)	TF-1	Oncostatin M	ND <sub>50</sub> : 0.02-0.1 µg/mL	<a href="#">[14]</a>
Anti-Mouse gp130	Neutralization	Not Specified	Mouse gp130	ND <sub>50</sub> : 0.3-1.0 µg/mL	<a href="#">[15]</a>
M10	Inhibition of RANKL and WNT5A expression	RA FLS	IL-6/sIL-6Rα	50 µg/mL	<a href="#">[6]</a>

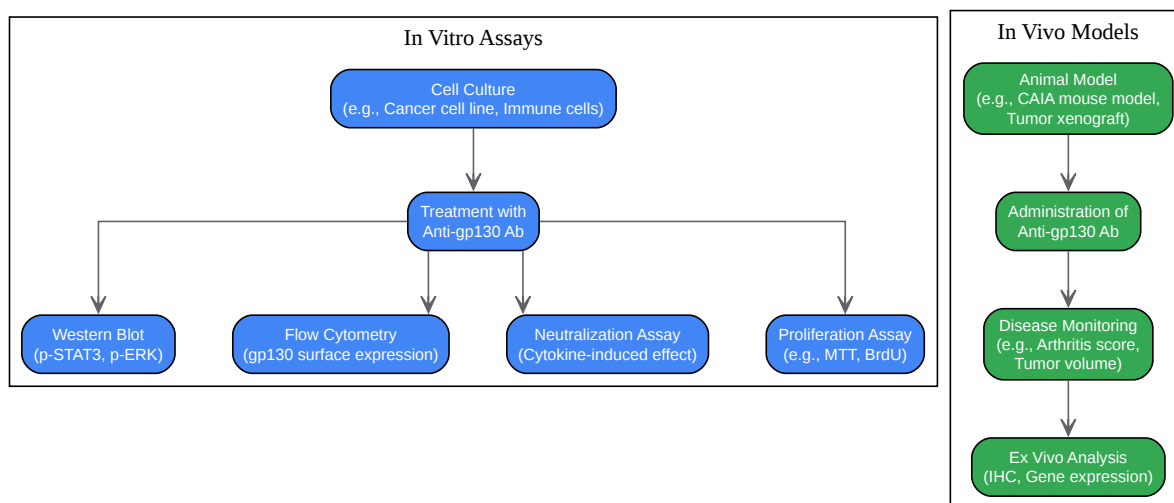
## Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex interactions and experimental procedures, the following diagrams are provided.



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Caption: gp130 signaling pathway and point of antibody intervention.



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Caption: General experimental workflow using anti-gp130 antibodies.

## Detailed Experimental Protocols

The following are detailed protocols for key experiments using anti-gp130 antibodies. These should be adapted based on the specific antibody, cell type, and experimental goals.

### Protocol 1: Western Blot for Downstream Signaling

Objective: To assess the effect of an anti-gp130 antibody on the phosphorylation of downstream signaling molecules like STAT3 and ERK.

Materials:

- Cell line of interest (e.g., U266, HeLa)
- Complete cell culture medium
- Serum-free medium
- Recombinant cytokine (e.g., IL-6)
- Anti-gp130 antibody
- Isotype control antibody
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

- Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK)
- HRP-conjugated secondary antibody
- ECL substrate

#### Procedure:

- **Cell Culture and Starvation:** Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours in serum-free medium.
- **Antibody Treatment:** Pre-incubate the cells with the anti-gp130 antibody or isotype control at the desired concentration for 1-2 hours.
- **Cytokine Stimulation:** Stimulate the cells with the appropriate cytokine (e.g., 20-100 ng/mL IL-6) for 15-30 minutes.
- **Cell Lysis:** Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted 1:1000 in blocking buffer) overnight at 4°C.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
- **Washing:** Repeat the washing step.

- Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed with antibodies against total STAT3 and total ERK.

## Protocol 2: Flow Cytometry for Surface gp130 Expression

Objective: To quantify the surface expression of gp130 on cells.

Materials:

- Cell suspension ( $1 \times 10^6$  cells per sample)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Anti-gp130 antibody (conjugated to a fluorophore, e.g., FITC, or unconjugated)
- Isotype control antibody (with the same fluorophore if applicable)
- Secondary antibody (fluorophore-conjugated, if using an unconjugated primary)
- Flow cytometer

Procedure:

- Cell Preparation: Harvest cells and wash them once with cold FACS buffer. Resuspend the cells to a concentration of  $1 \times 10^7$  cells/mL.
- Staining:
  - Direct Staining: Add 10  $\mu$ L of FITC-conjugated anti-gp130 antibody or isotype control to 100  $\mu$ L of cell suspension ( $1 \times 10^6$  cells).[\[3\]](#)
  - Indirect Staining: Add the unconjugated anti-gp130 antibody at the recommended dilution (e.g., 2.5  $\mu$ g per  $1 \times 10^6$  cells) and incubate for 30 minutes on ice.[\[15\]](#) Wash the cells twice



with FACS buffer. Resuspend the cells and add the fluorophore-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

- **Washing:** Wash the cells twice with cold FACS buffer.
- **Acquisition:** Resuspend the cells in 300-500  $\mu$ L of FACS buffer and acquire the data on a flow cytometer.
- **Analysis:** Analyze the data using appropriate software, gating on the cell population of interest and comparing the fluorescence intensity of the anti-gp130 stained cells to the isotype control.

## Protocol 3: Neutralization Assay

**Objective:** To determine the ability of an anti-gp130 antibody to inhibit cytokine-induced biological effects, such as cell proliferation.

**Materials:**

- Cytokine-dependent cell line (e.g., TF-1, Ba/F3-gp130)
- Complete cell culture medium
- Recombinant cytokine (e.g., OSM, IL-6/sIL-6R)
- Anti-gp130 antibody (serial dilutions)
- Isotype control antibody
- 96-well plates
- Cell proliferation reagent (e.g., MTT, BrdU, CellTiter-Glo)

**Procedure:**

- **Cell Seeding:** Seed the cytokine-dependent cells into a 96-well plate at a density of 5,000-10,000 cells per well.

- **Antibody and Cytokine Preparation:** Prepare serial dilutions of the anti-gp130 antibody and the isotype control. Prepare the cytokine at a concentration that induces a submaximal response (e.g., the EC<sub>50</sub> concentration).
- **Incubation:** Add the diluted antibodies to the wells. Then, add the cytokine to all wells except for the negative control.
- **Culture:** Incubate the plate for 48-72 hours at 37°C.
- **Proliferation Measurement:** Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance at 570 nm for MTT).
- **Data Analysis:** Plot the cell viability against the antibody concentration and determine the neutralization dose 50 (ND<sub>50</sub>) or IC<sub>50</sub>, which is the antibody concentration that causes 50% inhibition of the cytokine-induced proliferation.

## Protocol 4: In Vivo Study in a Mouse Model

**Objective:** To evaluate the in vivo efficacy of an anti-gp130 antibody in a disease model (e.g., collagen antibody-induced arthritis - CAIA).

**Materials:**

- Animal model (e.g., BALB/c mice)
- Collagen antibody cocktail
- Lipopolysaccharide (LPS)
- Anti-gp130 antibody
- Vehicle control (e.g., PBS)
- Calipers for measuring joint swelling
- Clinical scoring system for arthritis severity

**Procedure:**

- **Disease Induction:** Induce arthritis in mice by intraperitoneal injection of a collagen antibody cocktail, followed by an LPS challenge a few days later.
- **Antibody Administration:** On the day of or shortly after the LPS challenge, administer the anti-gp130 antibody (e.g., 100 µg per mouse) or vehicle control via intraperitoneal or intravenous injection.[6]
- **Monitoring:** Monitor the mice daily for clinical signs of arthritis, including joint swelling (measured with calipers) and paw redness. Score the severity of arthritis based on a pre-defined scale.
- **Termination and Analysis:** At the end of the study, euthanize the mice and collect tissues (e.g., paws, serum) for further analysis.
- **Ex Vivo Analysis:**
  - **Histology:** Process the paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
  - **Gene Expression:** Extract RNA from tissues to analyze the expression of inflammatory and bone metabolism markers (e.g., RANKL, WNT5A) by RT-qPCR.
  - **Protein Analysis:** Analyze serum for cytokine levels or other biomarkers.

## Conclusion

Anti-gp130 antibodies are powerful and versatile tools for researchers across various disciplines. By understanding the underlying signaling pathways and employing robust experimental protocols, scientists can effectively utilize these antibodies to advance our knowledge of the IL-6 cytokine family's role in health and disease, and to pave the way for novel therapeutic interventions. The detailed application notes and protocols provided herein serve as a comprehensive guide for the successful implementation of anti-gp130 antibodies in research settings.

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